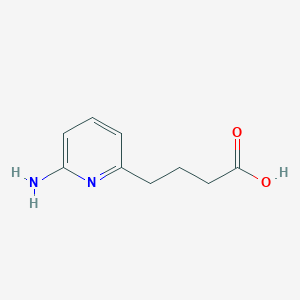
Hydroxytriclabendazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxytriclabendazole is a derivative of triclabendazole, a benzimidazole anthelmintic compound primarily used to treat parasitic infections such as fascioliasis and paragonimiasis. It is known for its efficacy against both immature and mature stages of liver flukes, making it a valuable tool in both human and veterinary medicine .
準備方法
Synthetic Routes and Reaction Conditions
Hydroxytriclabendazole can be synthesized through a multi-step process involving the chlorination of benzimidazole derivatives followed by the introduction of hydroxy groups. The reaction typically involves:
Chlorination: The starting material, a benzimidazole derivative, is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Hydroxylation: The chlorinated intermediate is then subjected to hydroxylation using reagents like sodium hydroxide or potassium hydroxide under controlled conditions
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled chlorination and hydroxylation reactions.
Purification: Employing techniques such as recrystallization and chromatography to achieve high-purity this compound.
化学反応の分析
Types of Reactions
Hydroxytriclabendazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, triclabendazole.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated positions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Sulfoxide and Sulfone Derivatives: Formed through oxidation.
Triclabendazole: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution
科学的研究の応用
Hydroxytriclabendazole has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Employed in studies investigating the life cycle and biology of parasitic worms.
Medicine: Used in pharmacological research to develop new anthelmintic drugs and to study drug resistance mechanisms.
Industry: Applied in the development of veterinary pharmaceuticals and in the quality control of anthelmintic products .
作用機序
Hydroxytriclabendazole exerts its effects by:
Absorption: It is absorbed by the outer body covering of the worms.
Reduction of Resting Membrane Potential: It causes a reduction in the resting membrane potential of the worms.
Inhibition of Tubulin Function: It inhibits tubulin function, preventing the polymerization of microtubules.
Inhibition of Protein and Enzyme Synthesis: It inhibits the synthesis of proteins and enzymes necessary for the survival of the worms.
類似化合物との比較
Similar Compounds
Triclabendazole: The parent compound, used for similar applications but without the hydroxy group.
Albendazole: Another benzimidazole anthelmintic used to treat a variety of parasitic infections.
Mebendazole: Similar to albendazole, used for treating parasitic worm infections
Uniqueness
Hydroxytriclabendazole is unique due to its enhanced efficacy against both immature and mature stages of liver flukes, which is not as pronounced in other similar compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
特性
分子式 |
C14H9Cl3N2O2S |
|---|---|
分子量 |
375.7 g/mol |
IUPAC名 |
2,3-dichloro-4-[(6-chloro-2-methylsulfanyl-1H-benzimidazol-5-yl)oxy]phenol |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22-14-18-7-4-6(15)11(5-8(7)19-14)21-10-3-2-9(20)12(16)13(10)17/h2-5,20H,1H3,(H,18,19) |
InChIキー |
BZZJMJZRUIZQFL-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=C(C=C3)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


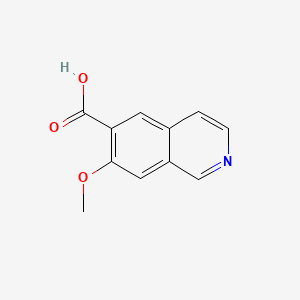
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic acid](/img/structure/B13451939.png)
![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)
![6-(4-Bromophenyl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451944.png)
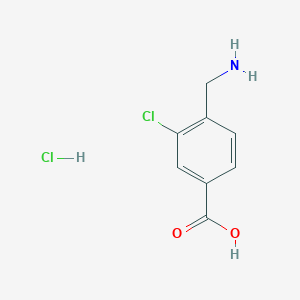
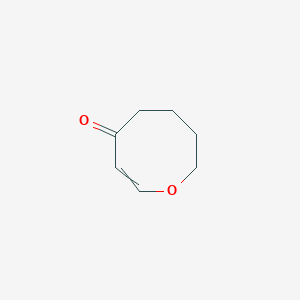

![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
![[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea](/img/structure/B13451954.png)
![[1-(Methoxymethyl)-3-oxocyclobutyl]methanesulfonyl chloride](/img/structure/B13451967.png)
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13451974.png)
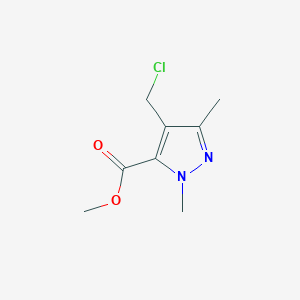
![5-[2-(Ethylsulfonyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione](/img/structure/B13451981.png)
